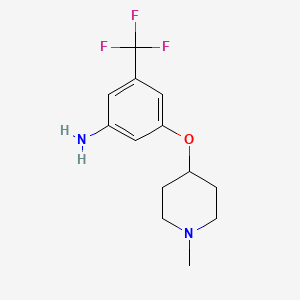![molecular formula C17H15BrO3S B2947141 4-(4-Bromophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid CAS No. 868255-45-2](/img/structure/B2947141.png)
4-(4-Bromophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Bromophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid, also known as 4-Bromo-2-(4-methylphenylsulfanyl)-4-oxobutanoic acid (BMPOBA), is an organic compound that has been studied for its potential applications in the field of synthetic organic chemistry. It is an important intermediate in the synthesis of a variety of compounds such as pharmaceuticals, pesticides, and dyes. BMPOBA has also been studied for its potential use as a catalyst in organic reactions.
科学研究应用
BMPOBA has been studied for its potential applications in the field of synthetic organic chemistry. It has been used as an intermediate in the synthesis of a variety of compounds such as pharmaceuticals, pesticides, and dyes. BMPOBA has also been studied for its potential use as a catalyst in organic reactions. It has been found to be an effective catalyst for the synthesis of various compounds, including 1,3-dipolar cycloaddition reactions, Diels-Alder reactions, and the synthesis of polymers.
作用机制
BMPOBA acts as a catalyst in organic reactions by providing a nucleophilic center for the reaction to occur. It also acts as a leaving group in the reaction, allowing for the formation of a new bond between the reactants. The reaction proceeds through a nucleophilic substitution, wherein the nucleophile attacks the electrophilic center of the reactant, forming a new bond.
Biochemical and Physiological Effects
BMPOBA has been studied for its potential effects on biochemical and physiological processes. It has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can have a variety of effects on cognitive and motor functions. BMPOBA has also been found to inhibit the enzyme cGMP-specific phosphodiesterase, which is involved in the regulation of blood pressure.
实验室实验的优点和局限性
BMPOBA has several advantages and limitations for use in laboratory experiments. One advantage is its low cost and availability. It is relatively easy to obtain and can be synthesized in the laboratory. Additionally, BMPOBA is a relatively stable compound, making it suitable for use in a variety of laboratory experiments. However, it should be noted that BMPOBA is a highly toxic compound and should be handled with care.
未来方向
The potential applications of BMPOBA in the field of synthetic organic chemistry are numerous. It has been used as an intermediate in the synthesis of a variety of compounds such as pharmaceuticals, pesticides, and dyes. Additionally, it has been studied for its potential use as a catalyst in organic reactions. Further research is needed to explore the potential of BMPOBA for use in the synthesis of other compounds and for use as a catalyst in other reactions. Additionally, further research is needed to explore the biochemical and physiological effects of BMPOBA and to determine the potential therapeutic applications of this compound.
合成方法
BMPOBA can be synthesized using various methods. The most common method is the reaction of 4-bromophenyl sulfoxide with 4-methylphenylsulfonyl chloride in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction proceeds through a nucleophilic substitution to form the desired product. Other synthesis methods include the reaction of 4-bromophenyl sulfoxide with 4-methylphenylsulfonyl fluoride in the presence of a base catalyst, such as potassium carbonate, and the reaction of 4-bromophenyl sulfoxide with 4-methylphenylsulfonyl bromide in the presence of an acid catalyst, such as p-toluenesulfonic acid.
属性
IUPAC Name |
4-(4-bromophenyl)-2-(4-methylphenyl)sulfanyl-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrO3S/c1-11-2-8-14(9-3-11)22-16(17(20)21)10-15(19)12-4-6-13(18)7-5-12/h2-9,16H,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMBZVKWIIAWAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(CC(=O)C2=CC=C(C=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

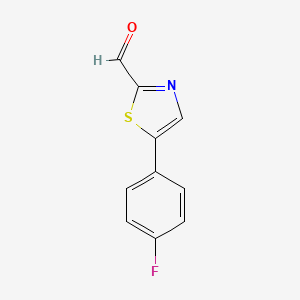
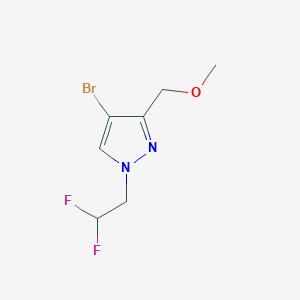
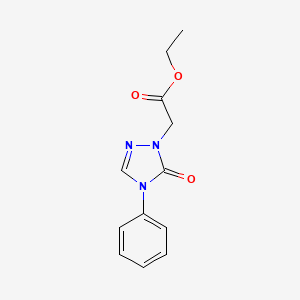
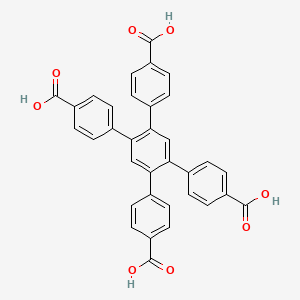

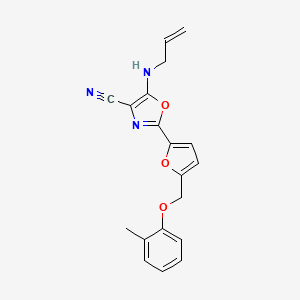
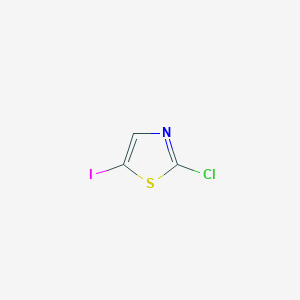
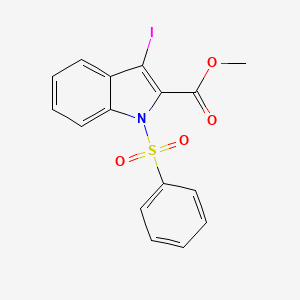
![N-{4-[(4H-1,2,4-triazol-4-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B2947071.png)

![2-(2-Ethoxyethyl)-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2947075.png)
![2-(4-((2-amino-2-oxoethyl)thio)-5-chloro-6-oxopyridazin-1(6H)-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2947079.png)
